molecular formula C18H32N4O2 B7013458 N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-3,3,5,5-tetramethylazepane-1-carboxamide

N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-3,3,5,5-tetramethylazepane-1-carboxamide

Cat. No.: B7013458
M. Wt: 336.5 g/mol
InChI Key: FHOQGZSBLCWFAB-UHFFFAOYSA-N
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Description

N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-3,3,5,5-tetramethylazepane-1-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyrazole ring with an azepane moiety, making it an interesting subject for chemical and pharmacological studies.

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-3,3,5,5-tetramethylazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N4O2/c1-17(2)6-7-21(14-18(3,4)13-17)16(23)19-10-15-11-20-22(12-15)8-9-24-5/h11-12H,6-10,13-14H2,1-5H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOQGZSBLCWFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC(C1)(C)C)C(=O)NCC2=CN(N=C2)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-3,3,5,5-tetramethylazepane-1-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole intermediate is then alkylated with 2-methoxyethyl bromide in the presence of a base such as potassium carbonate.

    Azepane Formation: The azepane ring is synthesized separately, often starting from a suitable diamine and undergoing cyclization reactions.

    Coupling Reaction: The final step involves coupling the alkylated pyrazole with the azepane ring using a carboxylation reaction, typically facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring or the carbonyl group in the carboxamide, potentially yielding amines or alcohols.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-3,3,5,5-tetramethylazepane-1-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrazole and azepane derivatives in various chemical reactions.

Biology

Biologically, this compound may be explored for its potential as a bioactive molecule. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its potential to modulate biological pathways could lead to the development of new therapeutic agents for treating various diseases.

Industry

Industrially, the compound might be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism by which N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-3,3,5,5-tetramethylazepane-1-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It might act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    Pathway Interference: The compound could interfere with metabolic or signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-3,3,5,5-tetramethylpiperidine-1-carboxamide: Similar structure but with a piperidine ring instead of an azepane.

    N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-3,3,5,5-tetramethylhexane-1-carboxamide: Similar structure but with a hexane ring instead of an azepane.

Uniqueness

N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-3,3,5,5-tetramethylazepane-1-carboxamide is unique due to its combination of a pyrazole ring with an azepane moiety. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development.

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